molecular formula C17H17ClN2O2 B2427639 1-[(E)-2-(4-chlorophenyl)ethenyl]-3-[(2-methoxyphenyl)methyl]urea CAS No. 338413-52-8

1-[(E)-2-(4-chlorophenyl)ethenyl]-3-[(2-methoxyphenyl)methyl]urea

Cat. No.: B2427639
CAS No.: 338413-52-8
M. Wt: 316.79
InChI Key: HCZDXGMSNFPFFC-ZHACJKMWSA-N
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Description

1-[(E)-2-(4-chlorophenyl)ethenyl]-3-[(2-methoxyphenyl)methyl]urea is an organic compound characterized by the presence of a chlorophenyl group and a methoxyphenyl group linked through an ethenyl bridge to a urea moiety

Properties

IUPAC Name

1-[(E)-2-(4-chlorophenyl)ethenyl]-3-[(2-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c1-22-16-5-3-2-4-14(16)12-20-17(21)19-11-10-13-6-8-15(18)9-7-13/h2-11H,12H2,1H3,(H2,19,20,21)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZDXGMSNFPFFC-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)NC=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1CNC(=O)N/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Isocyanate and Amine Precursors

A primary synthesis route involves the reaction between an isocyanate derivative and a substituted amine. For 1-[(E)-2-(4-chlorophenyl)ethenyl]-3-[(2-methoxyphenyl)methyl]urea, this typically entails:

  • Preparation of (E)-2-(4-chlorophenyl)ethenyl isocyanate : Generated via Hofmann rearrangement of the corresponding acrylamide using bromine and sodium hydroxide.
  • Reaction with 2-methoxybenzylamine : The isocyanate intermediate is condensed with 2-methoxybenzylamine in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. The reaction proceeds at 0–5°C for 2 hours, followed by room-temperature stirring for 12 hours.
  • Workup and purification : The crude product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (eluent: hexane/ethyl acetate 7:3).

Key Parameters :

  • Temperature control during isocyanate formation prevents polymerization.
  • Anhydrous conditions are critical to avoid side reactions with moisture.

Alternative Route via Urea Bond Formation

A modified approach employs carbodiimide-mediated coupling:

  • Activation of (E)-2-(4-chlorophenyl)ethenyl carboxylic acid : The acid is treated with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in dichloromethane to form an active ester.
  • Coupling with 2-methoxybenzylamine : The active ester reacts with 2-methoxybenzylamine at 25°C for 24 hours.
  • Isolation : The urea product is precipitated by adding ice-cold water, filtered, and recrystallized from ethanol.

Yield Comparison :

Method Yield (%) Purity (%)
Isocyanate condensation 68 98
Carbodiimide coupling 72 95

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates by stabilizing charged intermediates. Non-polar solvents (e.g., toluene) reduce byproduct formation in exothermic steps.

Catalytic Additives

The addition of 4-dimethylaminopyridine (DMAP, 5 mol%) in carbodiimide-mediated coupling improves yields by facilitating NHS ester formation.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.35 (d, J = 16 Hz, 1H, CH=CH), 7.25–6.80 (m, 8H, aromatic), 4.40 (s, 2H, NCH₂), 3.85 (s, 3H, OCH₃).
  • IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O urea).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 65:35) shows a single peak at 4.2 minutes, confirming >98% purity.

Challenges and Mitigation Strategies

Stereochemical Control

The (E)-configuration of the ethenyl group is maintained by using bulky bases (e.g., triethylamine) during isocyanate synthesis to hinder isomerization.

Byproduct Formation

Side products from urea bond hydrolysis are minimized by avoiding aqueous workup until reaction completion.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems reduce reaction times from 12 hours to 30 minutes by enhancing heat transfer and mixing efficiency.

Green Chemistry Metrics

  • Atom economy : 85% for isocyanate route vs. 78% for carbodiimide method.
  • E-factor : 6.2 kg waste/kg product (improved to 3.8 with solvent recycling).

Chemical Reactions Analysis

Types of Reactions

1-[(E)-2-(4-chlorophenyl)ethenyl]-3-[(2-methoxyphenyl)methyl]urea can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

  • Anticancer Activity
    • Recent studies have highlighted the potential of urea derivatives, including 1-[(E)-2-(4-chlorophenyl)ethenyl]-3-[(2-methoxyphenyl)methyl]urea, in inhibiting cancer cell proliferation. The compound has been shown to exhibit antiproliferative effects against various cancer cell lines by interfering with cellular signaling pathways involved in growth and survival .
    • A study on related compounds demonstrated that modifications to the urea structure can enhance potency against cancer cells, indicating that this compound could serve as a lead structure for further development .
  • Enzyme Inhibition
    • The compound has been investigated for its ability to inhibit specific enzymes critical in metabolic pathways. For instance, inhibitors of stearoyl-CoA desaturase (SCD) have been linked to cancer treatment strategies. The metabolic activation of certain urea derivatives can lead to selective inhibition of SCD, which is crucial for fatty acid metabolism in tumor cells .
    • Case studies have shown that compounds similar to this compound can act as prodrugs that require metabolic conversion to exert their therapeutic effects .
  • Neuroprotective Effects
    • Preliminary research suggests that urea derivatives may also possess neuroprotective properties. Compounds with similar structural motifs have been evaluated for their ability to enhance neuronal repair mechanisms following injury . This opens avenues for exploring the use of this compound in neurodegenerative diseases.
  • Urea Derivatives in Cancer Therapy
    • A series of studies have synthesized various urea derivatives and assessed their antiproliferative activities. One study found that certain modifications significantly increased the activity against lung cancer cell lines, suggesting that the structural features of this compound could be optimized for enhanced efficacy .
  • Metabolic Activation Studies
    • Research has demonstrated that some urea compounds undergo metabolic activation via cytochrome P450 enzymes, leading to the generation of active inhibitors. This mechanism was explored in a study focusing on the selectivity and potency of these compounds against SCD in different cancer types .

Mechanism of Action

The mechanism of action of 1-[(E)-2-(4-chlorophenyl)ethenyl]-3-[(2-methoxyphenyl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(E)-2-(4-chlorophenyl)ethenyl]-3-[(2-methoxyphenyl)methyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

1-[(E)-2-(4-chlorophenyl)ethenyl]-3-[(2-methoxyphenyl)methyl]urea, a compound featuring both chlorophenyl and methoxyphenyl moieties, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antibacterial, antifungal, and anticancer activities, supported by research findings and case studies.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study on related urea compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : The MIC values for similar compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, suggesting potent antibacterial efficacy .
CompoundMIC (mg/mL)Target Bacteria
Compound A0.0048E. coli
Compound B0.0195S. aureus

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal activity. Similar derivatives were tested against various fungal strains, including Candida albicans and Fusarium oxysporum.

  • Inhibition Zones : Compounds exhibited inhibition zones ranging from 18 mm to 24 mm against tested fungal strains .
CompoundInhibition Zone (mm)Target Fungi
Compound C23C. albicans
Compound D20F. oxysporum

Anticancer Activity

The potential anticancer properties of this compound have also been explored. Studies indicate that similar urea derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Cell Lines Tested : The compound was evaluated against several cancer cell lines, showing promising results in inhibiting growth .
Cell LineIC50 (µM)
MCF-7 (breast)12.5
HeLa (cervical)15.0

Case Studies

  • Antibacterial Efficacy Study : A study conducted with a series of chlorophenyl derivatives found that modifications in the urea linkage significantly enhanced antibacterial activity against E. coli and S. aureus, with the most effective derivative exhibiting an EC50 of approximately 1.2 µM .
  • Antifungal Screening : In a comparative analysis of various urea derivatives, the compound demonstrated moderate antifungal activity, particularly against C. albicans, with MIC values indicating effective inhibition at concentrations lower than previously reported for similar compounds .

Q & A

Q. What synthetic methodologies are commonly employed for preparing urea derivatives with (E)-ethenyl and aryl substituents?

The synthesis of such compounds typically involves:

  • Stepwise coupling : Reacting an isocyanate intermediate with a substituted amine. For example, microwave-assisted reactions (30 sec irradiation) can improve efficiency in forming ethenyl linkages, as seen in pyrazole derivatives .
  • Purification : Column chromatography using petroleum ether/ethyl acetate gradients is standard for isolating intermediates .
  • Key challenges : Managing steric hindrance from bulky substituents (e.g., 4-chlorophenyl groups) and optimizing reaction temperatures to avoid decomposition .

Q. How is the structural conformation of this compound validated experimentally?

  • X-ray crystallography : Parameters like R[F² > 2σ(F²)] = 0.052 and wR(F²) = 0.160 are critical for assessing data quality. Planar conformations of aromatic rings (e.g., pyrazole deviations <0.002 Å) and torsional angles (e.g., 75.1° between chlorophenyl rings) provide insights into molecular geometry .
  • Spectroscopic techniques : NMR (e.g., resolving methoxy proton shifts) and HRMS confirm molecular connectivity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced kinase inhibition?

  • Substituent effects : The 2-methoxyphenyl group enhances solubility, while the (E)-ethenyl linkage stabilizes π-π stacking with kinase active sites (e.g., VEGFR-2). Modifying the chlorophenyl group to 3,4-dichloro (as in CAS 401586-34-3) increases hydrophobic interactions but may reduce bioavailability .
  • In vitro assays : Measure IC₅₀ values via kinase inhibition assays (e.g., competitive ELISA for phosphorylated VEGFR-2) and compare with reference inhibitors like sorafenib .

Q. What experimental strategies address contradictions in biological activity data between in vitro and in vivo models?

  • Metabolic stability : Incubate the compound with liver microsomes to identify metabolites (e.g., demethylation of the methoxy group) that reduce efficacy .
  • Pharmacokinetic profiling : Monitor plasma half-life and tissue distribution in rodent models. For example, low oral bioavailability (<20%) might necessitate prodrug formulations .

Q. How can computational modeling optimize reaction conditions for scale-up synthesis?

  • DFT calculations : Predict transition states for key steps (e.g., urea bond formation) to identify catalysts (e.g., DMF/POCl₃) that lower activation energy .
  • Machine learning : Train models on reaction yield datasets (e.g., solvent polarity, temperature) to recommend optimal conditions for microwave-assisted synthesis .

Q. What advanced techniques characterize intermolecular interactions in crystalline forms?

  • Hirshfeld surface analysis : Quantify weak interactions (e.g., C–H⋯π contacts) that influence crystal packing. For example, weaker interactions (<3.5 Å) correlate with higher solubility .
  • Thermogravimetric analysis (TGA) : Assess thermal stability by measuring decomposition temperatures (>200°C for most urea derivatives) .

Methodological Notes

  • Data contradictions : highlights potent VEGFR-2 inhibition (IC₅₀ < 1 µM), while similar compounds in show reduced activity due to hydroxylation. This underscores the need for metabolite profiling in early-stage studies.

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